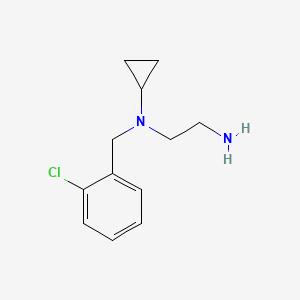

N*1*-(2-Chloro-benzyl)-N*1*-cyclopropyl-ethane-1,2-diamine

Description

N¹-(2-Chloro-benzyl)-N¹-cyclopropyl-ethane-1,2-diamine is a substituted ethylenediamine derivative characterized by a 2-chloro-benzyl group and a cyclopropyl moiety attached to the same nitrogen atom. Its structural uniqueness arises from the combination of a halogenated aromatic ring and a strained cyclopropane ring, which may influence its electronic properties, steric profile, and intermolecular interactions .

Properties

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N'-cyclopropylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-12-4-2-1-3-10(12)9-15(8-7-14)11-5-6-11/h1-4,11H,5-9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBUXQWOEZJVGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCN)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N*1*-(2-Chloro-benzyl)-N*1*-cyclopropyl-ethane-1,2-diamine typically involves the reaction of 2-chlorobenzyl chloride with cyclopropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N*1*-(2-Chloro-benzyl)-N*1*-cyclopropyl-ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N*1*-(2-Chloro-benzyl)-N*1*-cyclopropyl-ethane-1,2-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N*1*-(2-Chloro-benzyl)-N*1*-cyclopropyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, highlighting substituent differences, molecular weights, and notable properties:

*Estimated based on analogs.

Key Structural and Functional Differences

- Dichloro derivatives (e.g., 2,5-dichloro-benzyl in ) exhibit higher molecular weights and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

- Electron-Withdrawing vs. Electron-Donating Groups :

- Cyclopropane vs.

Biological Activity

N1-(2-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity associated with this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a cyclopropyl group and a chloro-benzyl moiety attached to an ethane-1,2-diamine backbone. The molecular formula is , indicating the presence of two nitrogen atoms and a chlorine atom, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to N1-(2-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine exhibit significant antimicrobial activity. A study on structurally related compounds demonstrated that many derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives had minimum inhibitory concentration (MIC) values ranging from to , outperforming standard antibiotics like tetracycline .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 0.0005 | Gram-positive bacteria |

| Compound B | 0.032 | Gram-negative bacteria |

| Tetracycline | 0.5 | Standard antibiotic |

Structure-Activity Relationship (SAR)

The biological activity of N1-(2-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine can be attributed to its structural components. The presence of the chloro group enhances lipophilicity and may facilitate better membrane penetration, while the cyclopropyl moiety contributes to conformational rigidity, potentially increasing binding affinity to biological targets.

A comparative analysis with similar compounds reveals that variations in substituents can lead to different biological profiles:

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Similarity Score | Key Features |

|---|---|---|

| N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine | 0.91 | Dual chlorobenzyl groups; enhanced activity |

| N1-(pyridin-2-yl)ethane-1,2-diamine | 0.85 | Pyridine ring; distinct interaction potential |

| N,N'-Dimethyl-p-phenylenediamine | 0.83 | Different substituents; industrial applications |

Case Studies

Case Study 1: Antifungal Activity

In addition to antibacterial properties, some derivatives of related diamines have demonstrated antifungal activity against pathogens such as Candida albicans. These findings suggest that modifications in the structure could lead to enhanced antifungal efficacy .

Case Study 2: Neuroleptic Potential

Another area of investigation includes the neuroleptic potential of compounds with similar structures. For instance, certain benzamide derivatives have shown promise in treating psychosis by modulating dopaminergic pathways . The structure of N1-(2-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine may allow for similar investigations into its effects on neurological conditions.

The mechanism by which N1-(2-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial cells or human tissues. This binding can alter metabolic pathways or cellular signaling processes, leading to the desired therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.